An In-Depth Technical Guide to 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride: Properties, Synthesis, and Applications
Introduction
4-(Acetylamino)-2-methyl-benzenesulfonyl chloride, identified by CAS Registry Number 62374-67-8, is a highly functionalized aromatic organic compound.[1][2][3] It serves as a pivotal intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a reactive sulfonyl chloride group, a directing methyl group, and a protected amino group (acetylamino), makes it a versatile building block for constructing complex molecules, most notably sulfonamide derivatives. This guide provides an in-depth examination of its properties, a validated synthesis protocol with mechanistic insights, its core reactivity, and essential safety protocols tailored for researchers and drug development professionals.
Section 1: Physicochemical and Structural Properties
The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. The presence of distinct functional groups within the 4-(acetylamino)-2-methyl-benzenesulfonyl chloride molecule imparts a unique set of characteristics that are crucial for its application in synthesis.
Core Data Summary
A compilation of the essential physicochemical data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Registry Number | 62374-67-8 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₃S | [1][2][3] |
| Molecular Weight | 247.70 g/mol | [1][2][3] |
| Appearance | Off-white solid/powder | [4][5] |
| Melting Point | 98 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, dichloromethane).[4][5] | |
| Stability | Moisture-sensitive.[4] |
Structural Elucidation
The arrangement of the functional groups on the benzene ring is critical to the compound's reactivity and steric profile.
Caption: Molecular structure of 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride.
Expertise & Experience: The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it the primary site of reaction with nucleophiles. The acetylamino group (-NHCOCH₃) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution, and its acetyl moiety serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions. The methyl group (-CH₃) at the 2-position provides steric hindrance and acts as a weak ortho-, para-director, influencing the regioselectivity of the synthesis.
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride is typically achieved via a two-step process starting from 2-methylaniline (o-toluidine). This pathway is efficient and relies on well-established, high-yielding reactions.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound from 2-methylaniline.
Detailed Experimental Protocol
Step 1: Acetylation of 2-Methylaniline
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Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (0.1 mol) in pyridine (50 mL).
-
Reaction: Cool the flask in an ice bath to 0-5 °C. Add acetic anhydride (0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into 250 mL of cold water. The product, N-(2-methylphenyl)acetamide, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
Causality & Rationale: The acetylation step is critical. It protects the highly reactive amino group, preventing it from reacting with the chlorosulfonic acid in the subsequent step. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.
Step 2: Chlorosulfonation of N-(2-methylphenyl)acetamide
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place chlorosulfonic acid (0.5 mol, excess). Cool the flask to 0 °C in an ice-salt bath.
-
Reaction: Add the dried N-(2-methylphenyl)acetamide (0.1 mol) from Step 1 in small portions over 1 hour, maintaining the temperature below 5 °C.
-
Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The mixture will become a viscous solution.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. This highly exothermic step must be performed in a well-ventilated fume hood. The product will precipitate as a solid.[6]
-
Purification: Filter the crude product, wash with copious amounts of ice-cold water, and press as dry as possible. Recrystallization from a suitable solvent (e.g., chloroform/hexane) yields the pure 4-(acetylamino)-2-methyl-benzenesulfonyl chloride.
-
Causality & Rationale: Chlorosulfonic acid serves as both the reactant and the solvent. The reaction is an electrophilic aromatic substitution. The acetylamino group is a powerful para-director, guiding the sulfonation to the 4-position, which is sterically accessible. Pouring the mixture onto ice quenches the reaction and precipitates the less water-soluble product while hydrolyzing the excess chlorosulfonic acid.[6]
Section 3: Core Reactivity and Applications in Sulfonamide Synthesis
The primary utility of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride lies in its ability to react with primary and secondary amines to form sulfonamides, a chemical class of immense importance in pharmaceuticals.[5][6]
General Reaction Mechanism: Sulfonamide Formation
Caption: Nucleophilic attack of an amine on the sulfonyl chloride.
Protocol for General Sulfonamide Synthesis
-
Setup: Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask under an inert atmosphere (nitrogen or argon). Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).
-
Reaction: Cool the mixture to 0 °C. Add a solution of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.
-
Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
-
Trustworthiness & Self-Validation: This protocol is a standard and robust method for sulfonamide synthesis.[7] The progress can be easily tracked by TLC, and the final product's identity and purity can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry, creating a self-validating workflow. The acetyl group can be subsequently hydrolyzed under acidic or basic conditions if the free aniline is desired for further functionalization.
Section 4: Handling, Safety, and Storage
Scientific integrity demands a rigorous approach to safety. 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[4][8][9] Contact with skin or eyes requires immediate and prolonged rinsing with water and urgent medical attention.[4]
-
Moisture-Sensitive: Reacts with water or moisture to release corrosive hydrogen chloride (HCl) gas and 4-(acetylamino)-2-methyl-benzenesulfonic acid.[4][5]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
-
Handling Protocol:
-
Always handle this reagent inside a certified chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[4][9]
-
Avoid inhalation of dust.[4]
-
Ensure all glassware and solvents are anhydrous to prevent decomposition of the reagent.
-
-
Storage:
Conclusion
4-(Acetylamino)-2-methyl-benzenesulfonyl chloride is a valuable and versatile reagent for synthetic chemists. Its well-defined reactivity, primarily centered on the electrophilic sulfonyl chloride group, allows for the reliable construction of sulfonamide linkages. A thorough understanding of its properties, synthetic pathway, and stringent safety requirements enables researchers to leverage this compound effectively and safely in the pursuit of novel chemical entities for drug discovery and materials science.
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4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Chemsrc. [Link]
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4-(Acetylamino)-2-methylbenzenesulfonyl chloride. CAS Common Chemistry. [Link]
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4-(Acetylamino)benzenesulfonyl chloride. SIELC Technologies. [Link]
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Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-. US EPA Substance Registry Services. [Link]
- Preparation method of p-acetamidobenzenesulfonyl chloride. (2021-11-12).
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4-Acetylbenzenesulfonyl chloride. PubChem. [Link]
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017-01-18).
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Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. (2021). Al-Farahidi Expert Systems Journal. [Link]
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Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (2012). ResearchGate. [Link]
- Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. (2020-04-21).
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